2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by the presence of an imidazole ring, a trifluoromethyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group and the thioacetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and the development of greener chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thioacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanol
- 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)propionamide
Uniqueness
Compared to similar compounds, 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-12-5-7-13(8-6-12)16-10-24-18(27-11-17(23)26)25(16)15-4-2-3-14(9-15)19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHTFPOIZODIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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